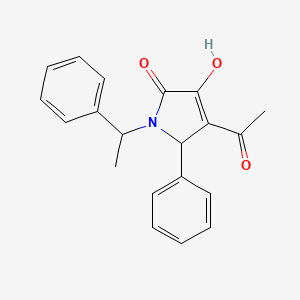
4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Material Science
Compounds with structures similar to 3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline are often synthesized for their potential applications in material science. For instance, the synthesis of pyrrolidine derivatives demonstrates the interest in these compounds for their chemical properties and potential applications in creating new materials. Such derivatives show promising characteristics for the development of conducting polymers and photoluminescent materials due to their unique electronic structures and stability under various conditions (Beyerlein & Tieke, 2000).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of pyrroline and pyrrolidine are explored for their biological activities, including antimicrobial properties. The synthesis of novel isoxazoline incorporated pyrrole derivatives, for example, has shown that these compounds possess significant in vitro antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). This aligns with the ongoing search for new therapeutic molecules in the fight against drug-resistant microbial strains.
Food Science and Flavor Chemistry
In food science, the study of pyrroline derivatives extends to the investigation of flavor compounds, particularly in relation to aromatic rice varieties. The key odor-active compound, 2-Acetyl-1-pyrroline, contributes to the characteristic popcorn-like odor of several Asian aromatic rice varieties. Research in this area focuses on improving the stability and sensorial properties of these volatile compounds through encapsulation techniques, enhancing their commercial viability for food applications (Mahalapbutr et al., 2021).
Chemical Stability and Tautomerism
The study of pyrrolinone and pyrroline derivatives also encompasses the investigation into their chemical stability and tautomerism, which is crucial for understanding their behavior in various chemical reactions and potential applications in synthesis. For example, the tautomerism and stability of pyrrolinone derivatives have been a subject of interest due to their implications in the synthesis of biologically active substances and drugs (Gein & Pastukhova, 2020).
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(15-9-5-3-6-10-15)21-18(16-11-7-4-8-12-16)17(14(2)22)19(23)20(21)24/h3-13,18,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXFLWVKWGALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
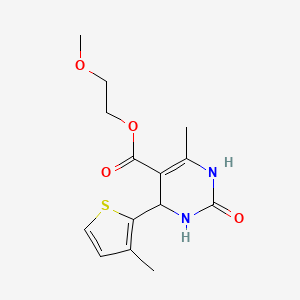
![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970333.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
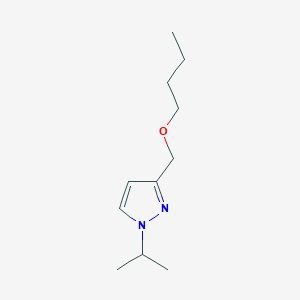
![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)
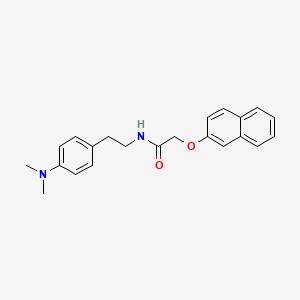
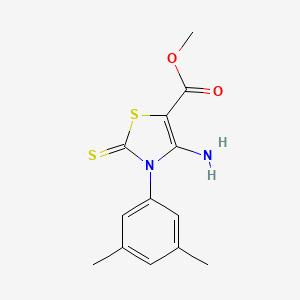
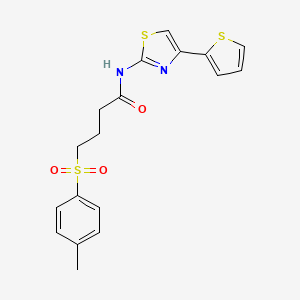

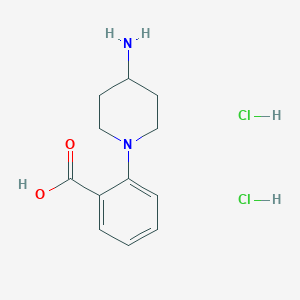
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)
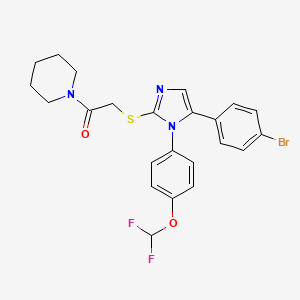
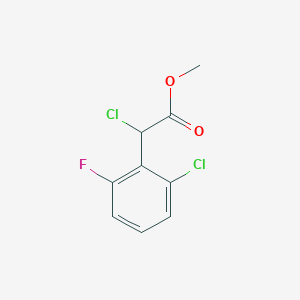
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
